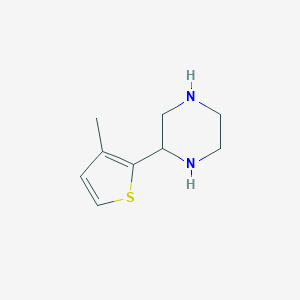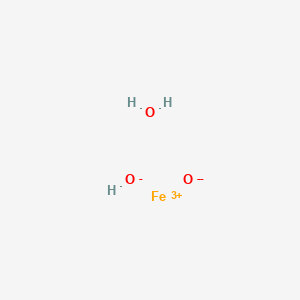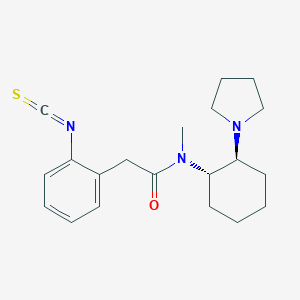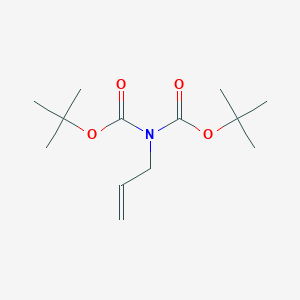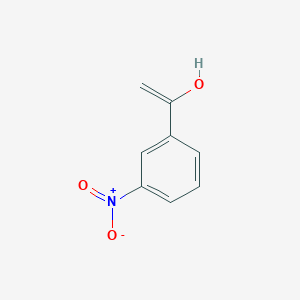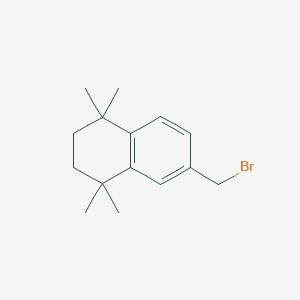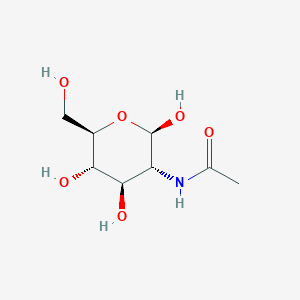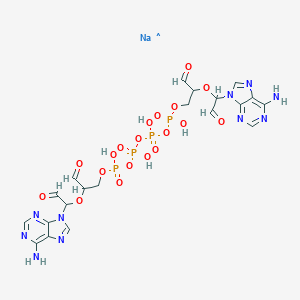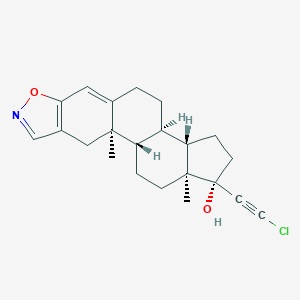
21-Chlorodanazol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
21-Chlorodanazol is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of danazol, a synthetic steroid that has been used in the treatment of endometriosis, fibrocystic breast disease, and hereditary angioedema. 21-Chlorodanazol has been found to have unique properties that make it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of 21-Chlorodanazol is not fully understood, but it is believed to involve the binding of the compound to androgen receptors. This binding activates the receptor and initiates a series of downstream signaling events that ultimately lead to changes in gene expression and cellular function.
生化学的および生理学的効果
Studies have shown that 21-Chlorodanazol can have a range of biochemical and physiological effects, depending on the specific cell type and experimental conditions. In some cases, this compound has been found to inhibit the growth and proliferation of cancer cells. In other cases, it has been shown to stimulate the growth and differentiation of certain cell types.
実験室実験の利点と制限
One of the main advantages of using 21-Chlorodanazol in lab experiments is its high affinity for the androgen receptor. This makes it a valuable tool for studying androgen signaling pathways and the role of steroid hormones in various biological processes. However, one limitation of this compound is its potential to interact with other steroid receptors, which can complicate experimental results.
将来の方向性
There are several potential future directions for research involving 21-Chlorodanazol. One area of interest is the development of new and improved synthetic analogs of this compound that have even higher affinity for the androgen receptor. Another potential direction is the investigation of the role of 21-Chlorodanazol in the treatment of various diseases, including breast cancer and prostate cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other steroid receptors.
合成法
The synthesis of 21-Chlorodanazol involves the reaction of danazol with thionyl chloride in the presence of a base. This reaction results in the replacement of a hydrogen atom on the steroid ring with a chlorine atom. The resulting compound is purified using standard chromatographic techniques.
科学的研究の応用
21-Chlorodanazol has been used in a variety of scientific research applications, including studies of hormone receptors, gene expression, and cell signaling pathways. This compound has been found to have a high affinity for the androgen receptor, making it a valuable tool for studying androgen signaling pathways. Additionally, 21-Chlorodanazol has been used to investigate the role of steroid hormones in the development and progression of breast cancer.
特性
CAS番号 |
121565-23-9 |
|---|---|
製品名 |
21-Chlorodanazol |
分子式 |
C22H26ClNO2 |
分子量 |
371.9 g/mol |
IUPAC名 |
(1S,2R,13R,14S,17S,18S)-17-(2-chloroethynyl)-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol |
InChI |
InChI=1S/C22H26ClNO2/c1-20-12-14-13-24-26-19(14)11-15(20)3-4-16-17(20)5-7-21(2)18(16)6-8-22(21,25)9-10-23/h11,13,16-18,25H,3-8,12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1 |
InChIキー |
HJKQEKJFOUTKGJ-WNHSNXHDSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#CCl)O)CCC4=CC5=C(C[C@]34C)C=NO5 |
SMILES |
CC12CCC3C(C1CCC2(C#CCl)O)CCC4=CC5=C(CC34C)C=NO5 |
正規SMILES |
CC12CCC3C(C1CCC2(C#CCl)O)CCC4=CC5=C(CC34C)C=NO5 |
同義語 |
21-chlorodanazol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



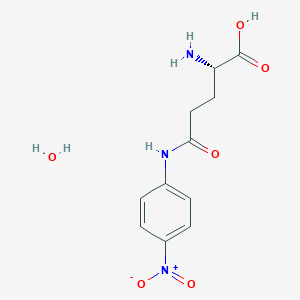
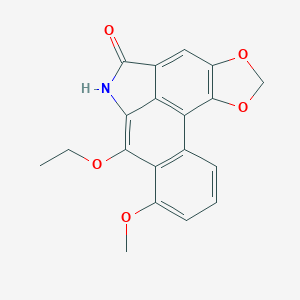
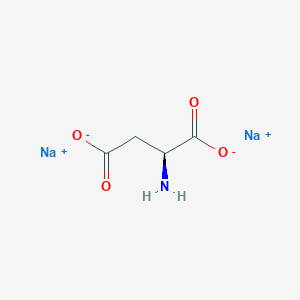
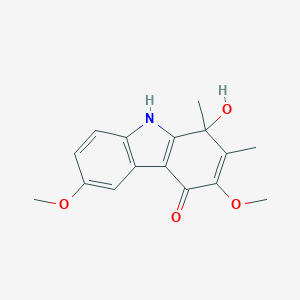
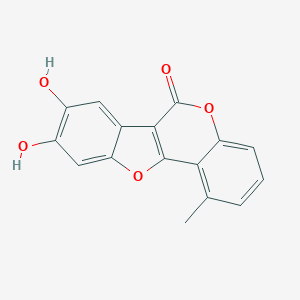
![1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene](/img/structure/B39095.png)
